molecular formula C19H17N3O2 B6548813 1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 946207-88-1

1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6548813
CAS No.: 946207-88-1
M. Wt: 319.4 g/mol
InChI Key: PCWBXZKDQWIUON-UHFFFAOYSA-N
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Description

1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a dihydropyridazine core substituted with a 2-methylbenzyl group at position 1, a phenyl carboxamide at position 3, and a ketone at position 5.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-14-7-5-6-8-15(14)13-22-18(23)12-11-17(21-22)19(24)20-16-9-3-2-4-10-16/h2-12H,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWBXZKDQWIUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by functionalization to introduce the desired substituents.

  • Formation of the Pyridazine Core

      Starting Materials: Hydrazine hydrate and a suitable dicarbonyl compound (e.g., diethyl oxalate).

      Reaction Conditions: The reaction is carried out under reflux in an ethanol solvent, yielding the pyridazine ring after cyclization.

  • Functionalization

      Amidation: The N-phenyl group is introduced via an amidation reaction using phenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and yields.

    Green Chemistry Approaches: Minimizing waste and using environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with potassium carbonate in acetone.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

a. Pyridazine vs. Tetrazine Derivatives

  • 6-Methyl-N-(2-methylphenyl)-3-phenyl-1,6-dihydro-1,2,4,5-tetrazine-1-carboxamide ():
    This compound replaces the dihydropyridazine core with a dihydrotetrazine ring (a six-membered ring containing four nitrogen atoms). The tetrazine ring is more electron-deficient, which may enhance reactivity in click chemistry or as a ligand in coordination complexes. Single-crystal X-ray data (R factor = 0.073) confirm its planar geometry, with mean σ(C–C) = 0.004 Å, indicating high structural precision .
    • Key Difference : The tetrazine core’s electron deficiency contrasts with the pyridazine’s moderate aromaticity, affecting solubility and intermolecular interactions.

b. Pyridazine vs. Pyridine Derivatives

  • 1-[(3-methylphenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide (): This analog substitutes the pyridazine ring with a dihydropyridine core. The pyridine system has one fewer nitrogen atom, altering electronic properties and hydrogen-bonding capacity.
Substituent Modifications

a. N-Phenyl Carboxamide Variations

  • N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide (): This derivative introduces a methoxyimino group at the carboxamide nitrogen (C19H16N4O4, molar mass 364.35 g/mol). The Z-configuration of the imino group may restrict rotational freedom, affecting pharmacokinetics .

b. Benzimidazole-Functionalized Analogs

  • The aminoethyl linker increases polarity, likely improving aqueous solubility compared to the target compound’s 2-methylbenzyl group .
Physicochemical Properties
Compound Core Structure Key Substituents Molar Mass (g/mol) Notable Features
Target Compound Dihydropyridazine 2-Methylbenzyl, N-phenyl carboxamide Not reported Flexible core, moderate lipophilicity
Tetrazine Derivative () Dihydrotetrazine 2-Methylphenyl, N-phenyl carboxamide Not reported Electron-deficient, planar geometry
Methoxyimino Derivative () Dihydropyridazine Methoxyimino, phenoxy 364.35 Enhanced electron withdrawal
Benzimidazole Derivative () Dihydropyridazine Benzimidazole, aminoethyl linker Not reported High polarity, stacking potential

Biological Activity

Overview

1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring and various functional groups. This compound has garnered attention in recent years due to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O3C_{20}H_{18}N_{4}O_{3}, and it features a pyridazine core with a phenyl and carbamoyl substituent. Its structural attributes allow for diverse reactivity, which is crucial for its biological applications.

PropertyValue
IUPAC Name1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Molecular FormulaC20H18N4O3
Molecular Weight366.38 g/mol
CAS Number946366-59-2

The biological activity of 1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, affecting cellular signaling.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties, including:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of dihydropyridazine compounds exhibit significant antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.
  • Anticancer Activity: Some studies have indicated that similar compounds show cytotoxic effects against cancer cell lines, warranting further investigation into their potential as anticancer agents.

Antimicrobial Efficacy

A study assessed the antimicrobial activity of several pyridazine derivatives, including 1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL.

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of compounds similar to the target molecule. Results demonstrated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism for their therapeutic use in inflammatory conditions.

Research Findings

Recent findings highlight the importance of structure–activity relationships (SAR) in optimizing the biological activity of this compound. Modifications to the phenyl and carbamoyl groups can enhance its efficacy and selectivity toward specific biological targets.

Summary of Key Findings:

Study FocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains; MIC: 0.5 - 4 μg/mL
Anti-inflammatory PropertiesReduced cytokine levels in cell cultures
Anticancer ActivityCytotoxic effects observed in cancer cell lines

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